molecular formula C17H14FN3O3S2 B2589389 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 899976-00-2

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2589389
CAS No.: 899976-00-2
M. Wt: 391.44
InChI Key: FJEBKHVNPOZZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with a fluorine atom at position 7 and a sulfone group (1,1-dioxido). The thioether linkage at position 3 connects to an ethanone moiety, which is further substituted with an indolin-1-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorinated sulfonamides and indole derivatives.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c18-12-5-6-13-15(9-12)26(23,24)20-17(19-13)25-10-16(22)21-8-7-11-3-1-2-4-14(11)21/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEBKHVNPOZZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone represents a novel entry in the field of medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound contains a benzo[e][1,2,4]thiadiazine ring system with a fluorine substituent and is linked to an indole moiety via a thioether bond. The molecular formula is C19H14FN3O3SC_{19}H_{14}FN_3O_3S, with a molecular weight of approximately 365.39 g/mol. The presence of the thiadiazine structure is noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds containing thiadiazine rings have been shown to inhibit various enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that derivatives of thiadiazines can induce apoptosis in cancer cell lines by activating intrinsic pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in hepatocellular carcinoma cells (HepG2) and breast cancer cells (MCF-7).
AntimicrobialExhibits activity against various bacterial strains.
Enzyme InhibitionInhibits specific kinases involved in cancer progression.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives similar to this compound showed significant cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

Research has shown that compounds with the benzo[e][1,2,4]thiadiazine scaffold possess notable antimicrobial properties. For instance, one study reported that derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity Synthetic Route Physicochemical Properties
2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone Benzo[e][1,2,4]thiadiazine 7-Fluoro, sulfone, indolin-1-yl-ethanone Not reported (inferred: antitumor) Likely multi-step (e.g., cyclocondensation + substitution) High polarity (sulfone), moderate solubility
5-Fluoro-8-nitro-1,3-benzothiazin-4-one 1,3-Benzothiazinone 5-Fluoro, 8-nitro Antitubercular, antimicrobial Cyclocondensation of polyfluorobenzoyl chlorides with thioamides Nitro group enhances reactivity, low solubility
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole-pyrazole hybrid 6-Fluoro, phenyl, aldehyde Antitumor, antiviral Vilsmeier-Haack reagent reaction Planar structure with π–π interactions
2-Ethylthio-3-substituted-5-[(1-benzyl-1H-indol-3-yl)methylene]-4-thiazolium fluoroborate Thiazolium-indole hybrid Indole, fluoroborate Antitumor (in vitro) BF3·Et2O-mediated cyclization Ionic character, high crystallinity

Key Observations

Structural Nuances

  • Core Heterocycles: The benzo[e][1,2,4]thiadiazine core in the target compound distinguishes it from benzothiazoles (e.g., ) or benzothiazinones (e.g., ). The sulfone group enhances electron-withdrawing effects compared to nitro or carbonyl groups in analogs.
  • Substituent Effects: The indolin-1-yl group may improve receptor binding affinity, akin to indole derivatives in thiazolium fluoroborates . The fluorine atom at position 7 likely increases metabolic stability, similar to 5-fluoro-substituted benzothiazinones .

Physicochemical Properties

  • However, steric bulk from the indolin-1-yl group may reduce membrane permeability.

Research Implications and Gaps

  • Activity Profiling : Further studies are needed to evaluate the compound’s efficacy against specific targets (e.g., kinases, proteases) suggested by its structural analogs.
  • Optimization : Modifying the indolin-1-yl substituent or introducing additional fluorine atoms (as in ) could enhance bioavailability or potency.
  • Synthetic Scalability : Adapting cyclocondensation or thioetherification protocols from may streamline large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.